molecular formula C9H9BrClNO B14074335 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one

1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one

Cat. No.: B14074335
M. Wt: 262.53 g/mol
InChI Key: NOMCFARVQZSYHA-UHFFFAOYSA-N
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Description

1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one is a halogenated aryl ketone derivative characterized by a propan-2-one backbone substituted with a 3-amino-2-bromophenyl group and a chlorine atom. Its molecular formula is C₉H₈BrClNO, and its structure combines reactive functional groups (ketone, amino, and halogens) that enable diverse chemical reactivity, particularly in heterocyclic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(3-amino-2-bromophenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H9BrClNO/c1-5(13)9(11)6-3-2-4-7(12)8(6)10/h2-4,9H,12H2,1H3

InChI Key

NOMCFARVQZSYHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)N)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one typically involves the bromination of a suitable precursor followed by chlorination and amination steps. One common method is the bromination of 3-aminophenylpropanone, followed by chlorination using thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Scientific Research Applications

Leishmania infantum Trypanothione Reductase Inhibition:

  • A study explored the potential of 3-amino-1-arylpropan-1-one derivatives, structurally related to compound 1 (2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate), as inhibitors of Trypanothione Reductase (TR) from Leishmania infantum (LiTR) .
  • The synthesized compounds were screened in vitro, and all demonstrated activity, with residual activity percentages lower than 75% .
  • Compound 1 binds to a unique site at the entrance of the NADPH binding cavity, absent in human glutathione reductase (hGR), suggesting a strategy for selective TR inhibition . It showed an IC50 of 7.5 μM against LiTR without activity against hGR (IC50 > 85 μM) .
  • Further studies indicated a dose-dependent anti-proliferative effect on L. infantum promastigotes, with an IC50 of 12.44 μM, suggesting the compound can reach its target at the parasite level .
  • The study also found that the introduction of a phenyl or 4-chlorophenyl group at the 4-position of the phenylpropan-1-one moiety yielded the best results for enzymatic inhibition . The activity decreases in the order of 4-Cl-Ph > Ph > Br for both esters and amides .

Synthesis and Availability

1-(3-Amino-2-bromophenyl)-2-chloropropan-1-one is available from various suppliers for research purposes .

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Halogens (Br, Cl) and ketones increase electrophilicity, enhancing reactivity toward nucleophiles (e.g., thiourea in ).
  • Amino Groups: The 3-amino substituent in the target compound may participate in hydrogen bonding, influencing crystal packing (as seen in β-amino ketones in ) .

Physical and Spectral Properties

Spectral data for analogous compounds provide insights into the target compound’s expected characteristics:

Infrared Spectroscopy :

  • Carbonyl Stretch : ~1645–1716 cm⁻¹ (e.g., 1645 cm⁻¹ in for α,β-unsaturated ketones; 1716 cm⁻¹ in benzoxazole derivatives) .
  • Amino and Halogen Signals: N–H stretches (~3300 cm⁻¹) and C–Br/C–Cl vibrations (700–800 cm⁻¹) are anticipated .

NMR Spectroscopy :

  • ¹H NMR: Aromatic protons in the 3-amino-2-bromophenyl group are expected near δ 6.5–7.5 ppm (cf. δ 7.01–7.75 ppm in ). The ketone’s methyl group may appear as a singlet near δ 2.1–2.5 ppm .

Biological Activity

1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including the presence of an amino group and halogen substituents, suggest various interactions with biological macromolecules, potentially influencing enzyme activity and receptor interactions.

Chemical Structure

The molecular formula of 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one is C10H10BrClN. The structure is characterized by:

  • Amino Group : This functional group can form hydrogen bonds with biological targets.
  • Bromine and Chlorine Atoms : These halogens can participate in halogen bonding, affecting the compound's reactivity and interaction with biomolecules.

The mechanism of action for 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group facilitates hydrogen bonding, while the halogens contribute to additional bonding interactions. These properties may lead to modulation of enzyme activities or receptor functions, resulting in various biological effects.

Biological Activity

Research indicates that 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one exhibits several biological activities:

Antimicrobial Activity

A study evaluating the antimicrobial potential of similar compounds has shown that halogenated derivatives often possess enhanced lipophilicity, allowing them to penetrate cell membranes effectively. This suggests that 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one may exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Compounds structurally related to 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one have been investigated for their anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines, with some exhibiting IC50 values indicating moderate to high potency against specific types of cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one:

StudyFindings
Antimicrobial Testing Compounds with bromine and chlorine substitutions showed effective inhibition against Staphylococcus aureus and Escherichia coli. The presence of these halogens enhanced their antimicrobial properties due to increased lipophilicity .
Anticancer Activity Related compounds demonstrated significant cytotoxic effects on human cancer cell lines, highlighting the potential for 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one as a lead compound in drug development .
Mechanistic Studies Research indicates that the compound's amino group can interact with specific enzymes, suggesting a role in modulating enzymatic activity which could be exploited for therapeutic purposes.

Comparative Analysis with Similar Compounds

The following table compares 1-(3-Amino-2-bromophenyl)-1-chloropropan-2-one with structurally similar compounds regarding their unique features and potential biological activities:

Compound NameStructural FeaturesUnique Aspects
1-(3-Amino-2-methylphenyl)-1-chloropropan-2-oneMethyl group instead of bromineDifferent reactivity due to less electronegative substituent
1-(3-Amino-4-fluorophenyl)-1-chloropropan-2-oneFluorine atom substitutionVariations in chemical behavior and potential biological activity
1-(3-Amino-4-bromophenyl)-1-chloropropan-2-oneBromine atom substitutionAlters reactivity patterns compared to chlorine

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